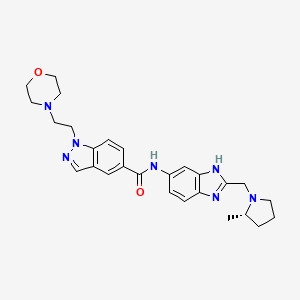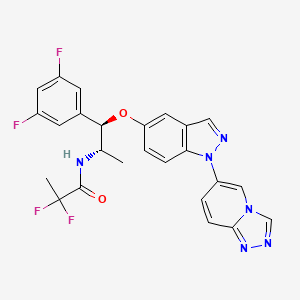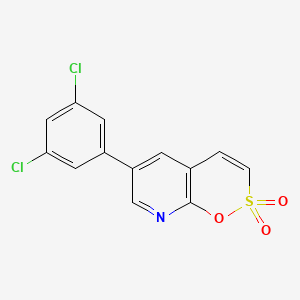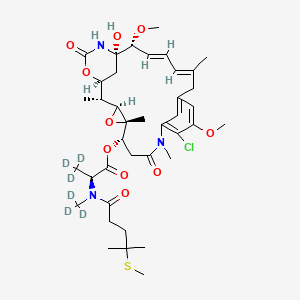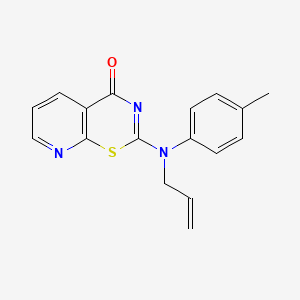
Neuronotoxicity-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Neuronotoxicity-IN-1 is a pyridothiazine derivative known for its neuroprotective properties. It acts as an inhibitor of kainic acid neurotoxicity, making it a valuable compound in neurotoxicity research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Neuronotoxicity-IN-1 involves the formation of a pyridothiazine core. The specific synthetic routes and reaction conditions are proprietary and detailed in patents and scientific literature. Generally, the synthesis involves multi-step organic reactions, including cyclization and functional group modifications .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
Neuronotoxicity-IN-1 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the pyridothiazine core.
科学的研究の応用
Neuronotoxicity-IN-1 has several scientific research applications:
Chemistry: Used as a model compound to study neurotoxicity mechanisms and develop neuroprotective agents.
Biology: Investigates the effects of neurotoxins on cellular and molecular levels.
Medicine: Potential therapeutic applications in treating neurodegenerative diseases by inhibiting kainic acid-induced neurotoxicity.
Industry: Utilized in the development of neuroprotective drugs and chemicals
作用機序
Neuronotoxicity-IN-1 exerts its effects by inhibiting the neurotoxic action of kainic acid. It interacts with specific molecular targets and pathways involved in neurotoxicity, providing neuroprotection. The exact molecular targets and pathways are subjects of ongoing research .
類似化合物との比較
Similar Compounds
Phenolic Compounds: Known for their neuroprotective effects through antioxidant mechanisms.
Other Pyridothiazine Derivatives: Share structural similarities and neuroprotective properties.
Uniqueness
Neuronotoxicity-IN-1 is unique due to its specific inhibition of kainic acid neurotoxicity, which is not a common feature among other neuroprotective compounds. This specificity makes it a valuable tool in neurotoxicity research and potential therapeutic applications .
特性
分子式 |
C17H15N3OS |
|---|---|
分子量 |
309.4 g/mol |
IUPAC名 |
2-(4-methyl-N-prop-2-enylanilino)pyrido[3,2-e][1,3]thiazin-4-one |
InChI |
InChI=1S/C17H15N3OS/c1-3-11-20(13-8-6-12(2)7-9-13)17-19-15(21)14-5-4-10-18-16(14)22-17/h3-10H,1,11H2,2H3 |
InChIキー |
UNIHFYPVOQQXMQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N(CC=C)C2=NC(=O)C3=C(S2)N=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


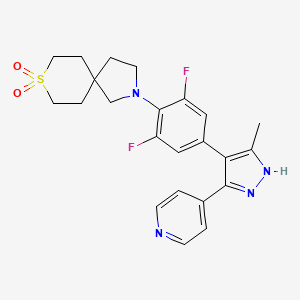
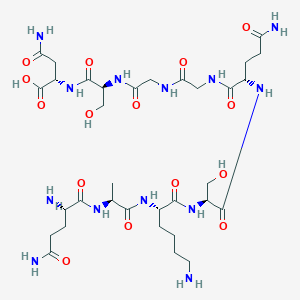
![Sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate](/img/structure/B12406067.png)


![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406079.png)
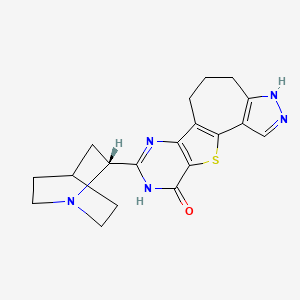
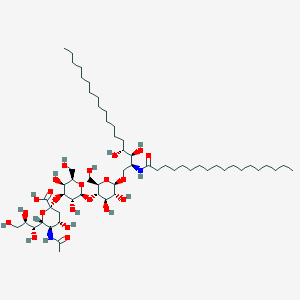
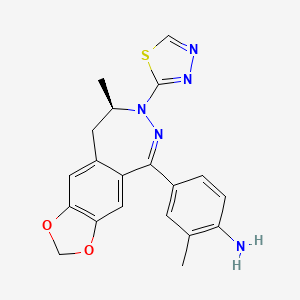
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12406107.png)
